molecular formula C8H7F3O B147650 4-(Trifluoromethyl)benzyl alcohol CAS No. 349-95-1

4-(Trifluoromethyl)benzyl alcohol

Cat. No.: B147650
CAS No.: 349-95-1
M. Wt: 176.14 g/mol
InChI Key: MOOUWXDQAUXZRG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzyl (B1604629) Alcohols in Modern Chemistry

Fluorinated benzyl alcohols, a class of organic compounds characterized by the presence of one or more fluorine atoms on the benzyl alcohol scaffold, hold a significant position in contemporary chemistry. The introduction of fluorine can dramatically alter the physicochemical properties of the parent molecule. researchgate.net These properties include:

Enhanced Lipophilicity: The presence of fluorine atoms often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, a crucial factor in drug design. beilstein-journals.org

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and increasing their in vivo half-life. mdpi.com

Altered Acidity and Basicity: The high electronegativity of fluorine can influence the acidity of nearby functional groups, such as the hydroxyl group in benzyl alcohols. wikipedia.orgnih.gov

Unique Conformational Preferences: Fluorine substitution can induce specific conformational biases in a molecule, which can be exploited to fine-tune its interaction with biological targets. nih.gov

These unique attributes have led to the widespread use of fluorinated alcohols as reaction media and promoters in organic synthesis. researchgate.net Their ability to act as strong hydrogen-bond donors with low nucleophilicity makes them effective in promoting various chemical transformations. researchgate.net

Overview of 4-(Trifluoromethyl)benzyl alcohol as a Key Research Target

This compound, specifically, has garnered considerable attention as a key research target. The trifluoromethyl (-CF3) group at the para-position of the benzene (B151609) ring exerts a strong electron-withdrawing effect, significantly influencing the reactivity of the benzylic alcohol. This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. fishersci.pttaylorandfrancis.com

Researchers utilize this compound in various studies, including:

Synthesis of Novel Compounds: It is a versatile starting material for creating more complex molecules with desired biological activities.

Kinetic Studies: It is employed as a reagent in kinetic investigations of various chemical reactions. fishersci.pt

Enzymatic Reductions: Studies have shown that certain enzymes can catalyze the reduction of benzaldehyde (B42025) analogues, including those with electron-withdrawing substituents like the trifluoromethyl group, to their corresponding benzyl alcohols. ebi.ac.uk

The physical and chemical properties of this compound are well-documented and contribute to its utility in research.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
CAS Number 349-95-1
Appearance Clear colorless liquid
IUPAC Name [4-(trifluoromethyl)phenyl]methanol

Source: thermofisher.comnist.govnih.gov

Historical Context of Trifluoromethylated Compounds in Synthetic and Medicinal Chemistry

The journey of trifluoromethylated compounds in the scientific realm began in the early 20th century. The first investigations into the biological activity of molecules containing the trifluoromethyl group date back to 1927. wikipedia.org However, it was not until the mid-1940s that research in this area intensified significantly. wikipedia.org

Early synthetic methods for introducing the trifluoromethyl group were developed by Frédéric Swarts in 1892, utilizing antimony fluoride (B91410). wikipedia.org Over the decades, a plethora of more efficient and selective trifluoromethylation reagents and methods have been developed, a testament to the growing importance of this functional group. wikipedia.org

In medicinal chemistry, the trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group. wikipedia.org This substitution can lead to favorable changes in a drug candidate's properties, such as:

Adjusting Steric and Electronic Properties: Fine-tuning the molecule's interaction with its biological target. wikipedia.org

Blocking Metabolic Oxidation: Protecting a reactive methyl group from being broken down by the body's metabolic processes. wikipedia.org

The impact of trifluoromethylation is evident in the numerous successful drugs that incorporate this moiety. A notable example is fluoxetine (B1211875) (Prozac), an antidepressant, which features a trifluoromethyl group on the phenoxy ring. wikipedia.orgmdpi.com The inclusion of this group was found to significantly increase the drug's potency in inhibiting serotonin (B10506) reuptake compared to its non-fluorinated counterpart. mdpi.com The development of such drugs highlights the critical role that trifluoromethylated compounds, and by extension their precursors like this compound, play in modern medicine. mdpi.comhovione.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOUWXDQAUXZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188457
Record name 4-(Trifluoromethyl)benzyl alcohol
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-95-1
Record name 4-(Trifluoromethyl)benzenemethanol
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Record name 4-(Trifluoromethyl)benzyl alcohol
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Record name 4-(Trifluoromethyl)benzyl alcohol
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Record name 4-(trifluoromethyl)benzylic alcohol
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Synthetic Methodologies for 4 Trifluoromethyl Benzyl Alcohol

Established Synthetic Pathways

Two principal routes dominate the synthesis of 4-(trifluoromethyl)benzyl alcohol: the reduction of 4-(trifluoromethyl)benzoic acid and the reduction of 4-(trifluoromethyl)benzaldehyde (B58038).

Reduction of 4-(Trifluoromethyl)benzoic acid

The direct reduction of 4-(trifluoromethyl)benzoic acid to the corresponding benzyl (B1604629) alcohol represents a common and well-documented synthetic strategy. This transformation can be accomplished using various reductive agents or through catalytic hydrogenation.

Historically, potent hydride reagents such as lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆) have been employed for the reduction of carboxylic acids, including fluorinated analogues like 4-(trifluoromethoxy)benzoic acid. google.com While effective on a laboratory scale, the industrial application of these reagents is often hampered by significant safety concerns and the considerable financial investment required for specialized handling and safety infrastructure. google.com

The use of borane (B79455) derivatives continues to be an active area of research. For instance, tris(2,4,6‐trifluorophenyl)borane has been shown to be an effective catalyst for the hydroboration of various unsaturated compounds, including aldehydes, using pinacol (B44631) borane as the hydride source. nih.gov While not a direct reduction of the carboxylic acid, this highlights the ongoing development of borane-based reagents in reduction chemistry.

Catalytic hydrogenation offers a more scalable and often safer alternative to the use of stoichiometric metal hydrides. This method involves the use of a metal catalyst and hydrogen gas to effect the reduction. For the selective hydrogenation of the carboxylic acid group in the presence of an aromatic ring, the choice of catalyst and support is crucial.

Research on the hydrogenation of benzoic acid, a close structural analogue, provides valuable insights. For example, a platinum-on-tin(IV) oxide (Pt/SnO₂) catalyst has demonstrated excellent selectivity (97%) for benzyl alcohol at high conversion rates (98%) of benzoic acid under relatively mild conditions. nih.gov Density functional theory (DFT) calculations suggest that the interaction between platinum and the tin oxide support favors the adsorption of the carboxylic acid's carbonyl group, leading to its selective hydrogenation over the aromatic ring. nih.gov

Another effective catalytic system for the hydrogenation of benzoic acid is a ruthenium-tin catalyst supported on alumina (B75360) (Ru-Sn/Al₂O₃). rsc.org This catalyst has shown high selectivity towards benzyl alcohol, effectively inhibiting the hydrogenolysis that can lead to byproducts. rsc.org The proposed mechanism suggests that tin plays a role in activating the carboxylic acid group, while ruthenium activates the hydrogen. rsc.org

The following table summarizes key findings for the catalytic hydrogenation of benzoic acid, which are relevant for the synthesis of this compound.

Table 1: Catalytic Hydrogenation of Benzoic Acid to Benzyl Alcohol

CatalystSupportTemperature (°C)Pressure (bar H₂)Selectivity to Benzyl Alcohol (%)Conversion (%)
PtSnO₂190309798
Ru-SnAl₂O₃2609894Not Specified

Data sourced from studies on benzoic acid hydrogenation, providing a model for the reduction of its trifluoromethyl derivative. nih.govnih.gov

Reduction of 4-(Trifluoromethyl)benzaldehyde

The reduction of 4-(trifluoromethyl)benzaldehyde is another primary route to this compound. As aldehydes are generally more reactive towards reduction than carboxylic acids, a wider array of milder reducing agents can be employed.

Catalytic transfer hydrogenation (CTH) is an attractive method that utilizes a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. Common hydrogen donors include formic acid and its salts, as well as secondary alcohols like isopropanol (B130326).

A metal-free approach for the transfer hydrogenation of electron-poor benzaldehydes, including 4-(trifluoromethyl)benzaldehyde, has been developed using polymethylhydrosiloxane (B1170920) (PMHS) as the hydrogen source. mcgill.ca This mechanochemical method, conducted via ball milling, provides high yields of the corresponding alcohol. mcgill.ca

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of CTH, traditionally using aluminum isopropoxide as the catalyst and isopropanol as both the solvent and hydrogen donor. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This method is known for its high chemoselectivity in reducing aldehydes and ketones. wikipedia.org While specific studies on the MPV reduction of 4-(trifluoromethyl)benzaldehyde are not prevalent in the provided literature, the general applicability of this method to aromatic aldehydes suggests its potential utility. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.gov Recent advancements have explored various catalysts for MPV and other transfer hydrogenation reactions, including those based on iridium, manganese, and iron, with isopropanol as the hydrogen source. organic-chemistry.orgnih.gov

The following table presents data on the metal-free transfer hydrogenation of 4-(trifluoromethyl)benzaldehyde.

Table 2: Metal-Free Transfer Hydrogenation of 4-(Trifluoromethyl)benzaldehyde

SubstrateHydrogen SourceCatalyst/PromoterMethodYield (%)
4-(Trifluoromethyl)benzaldehydePolymethylhydrosiloxane (PMHS)TBAF@SiO₂Ball MillingHigh

Data from a study on mechanochemical metal-free transfer hydrogenation. mcgill.ca

Sodium borohydride (B1222165) (NaBH₄) is a widely used and relatively mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. mcgill.ca It is a suitable reagent for the conversion of 4-(trifluoromethyl)benzaldehyde to this compound due to its operational simplicity and high efficiency. mcgill.cawikipedia.org

In addition to chemical reagents, biocatalysis offers a green and highly selective alternative. A thermostable 7α-hydroxysteroid dehydrogenase from Bacteroides fragilis has been shown to catalyze the reduction of various benzaldehyde (B42025) analogues. nih.gov Notably, benzaldehydes with electron-withdrawing substituents, such as the trifluoromethyl group at the para position, exhibited higher activity, making this an effective method for the synthesis of this compound. nih.gov

Formylation of Aryl Bromides followed by Reduction

A common and established route to synthesize benzylic alcohols involves a two-step process starting from an aryl bromide. This pathway first introduces a formyl group (-CHO) onto the aromatic ring, which is subsequently reduced to a hydroxymethyl group (-CH2OH).

For the synthesis of this compound, the process would commence with 4-bromobenzotrifluoride. The first step, formylation, can be challenging on electron-deficient rings but can be accomplished using methods like the Suzuki-Miyaura coupling or other palladium-catalyzed reactions. organic-chemistry.org For instance, aryl halides can be coupled with a formyl equivalent. Alternatively, vicarious nucleophilic substitution (VNS) presents a method for formylating nitroarenes, which could be adapted for other electron-deficient systems. organic-chemistry.org

Once the intermediate, 4-(trifluoromethyl)benzaldehyde, is obtained, the second step is a straightforward reduction of the aldehyde to the primary alcohol. This reduction is typically achieved with high efficiency using standard reducing agents.

Table 1: Common Reducing Agents for Aldehyde Reduction

Reducing Agent Typical Solvent(s) General Conditions
Sodium Borohydride (NaBH₄) Methanol, Ethanol Room Temperature
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF 0 °C to Room Temperature

Novel and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These include photocatalytic, enzymatic, and novel metallaphotoredox strategies that offer improvements in selectivity, reaction conditions, and environmental impact.

Photocatalytic Oxidation for Derivative Synthesis

Photocatalytic oxidation provides a green method for converting alcohols into their corresponding aldehydes or other coupled products, often using visible light and a semiconductor photocatalyst. acs.org While this method is used to synthesize derivatives from this compound rather than the alcohol itself, it is a key green chemistry approach within this chemical space. For example, the selective photocatalytic oxidation of this compound can yield 4-(trifluoromethyl)benzaldehyde with high conversion and selectivity. acs.org

This process typically utilizes a TiO₂ photocatalyst under an oxygen atmosphere and can be driven by either UV or visible light. acs.org The visible light response is often attributed to the formation of a characteristic surface complex between the alcohol and the catalyst. acs.org Other systems, such as those using Bi₄Ti₃O₁₂ nanosheets, have also shown high efficiency for benzyl alcohol oxidation, leveraging increased surface Lewis acid sites for molecular activation. nih.gov

Enzymatic Reduction Methodologies

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical reductions. The enzymatic reduction of a ketone or aldehyde to the corresponding alcohol can proceed with high enantioselectivity and under mild, aqueous conditions. nih.govnih.gov For the synthesis of this compound, this would involve the reduction of 4-(trifluoromethyl)benzaldehyde or a corresponding ketone.

Whole-cell biocatalysis, using organisms like Saccharomyces cerevisiae (baker's yeast), can convert substituted benzaldehydes into their respective alcohols. dtu.dk These microbial cells contain enzymes such as alcohol dehydrogenases (ADHs) or aldo-keto reductases that utilize cofactors like NADH or NADPH, which are naturally recycled by the cell's metabolism. nih.gov This approach has been successfully applied to the conversion of various aromatic aldehydes and ketones to their corresponding alcohols. nih.gov

Deoxytrifluoromethylation of Alcohols via Metallaphotoredox Catalysis

A groundbreaking strategy for the synthesis of trifluoromethylated compounds is the direct deoxytrifluoromethylation of alcohols. nih.govacs.org This method, which utilizes copper metallaphotoredox catalysis, allows for the conversion of a C(sp³)–OH bond to a C(sp³)–CF₃ bond. nih.govprinceton.edu While this does not produce this compound, it is a novel method for creating complex trifluoromethylated derivatives starting from an alcohol precursor.

The process involves the in situ activation of an alcohol with a benzoxazolium salt, forming an NHC–alcohol adduct. princeton.edu This adduct is then engaged in a copper-mediated metallaphotoredox cycle to achieve the trifluoromethylation. nih.govprinceton.edu The reaction has been shown to be effective for a wide range of primary and benzylic alcohols, demonstrating its potential in medicinal chemistry for incorporating CF₃ groups into complex molecules. acs.orgprinceton.edu

Synthesis of Chiral Derivatives

The synthesis of specific chiral isomers is crucial in the pharmaceutical and agrochemical industries, where biological activity is often dependent on stereochemistry.

Asymmetric Synthesis of α-(Trifluoromethyl)benzyl alcohol

The synthesis of chiral α-(trifluoromethyl)benzyl alcohol, an isomer of the primary subject, is of significant interest. Asymmetric hydrogenation and transfer hydrogenation of the corresponding ketone, 2,2,2-trifluoroacetophenone, are major pathways to prepare this compound enantioselectively. acs.orgresearchgate.net

One highly efficient method is the electrochemically promoted asymmetric transfer hydrogenation using a chiral Ru complex. This approach can yield (R)-α-(Trifluoromethyl)benzyl alcohol with a 96% yield and 94% enantiomeric excess (ee) at room temperature and normal pressure, demonstrating a highly efficient and selective transformation. acs.org The introduction of the trifluoromethyl group is highly valuable for creating stereogenic centers with unique properties for bioactive molecules. researchgate.netresearchgate.net

Table 2: Research Findings on Asymmetric Synthesis of α-(Trifluoromethyl)benzyl alcohol

Method Catalyst/Reagent Product Yield Enantiomeric Excess (ee) Reference
Chiral catalysts and enantioselectivity

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis for producing enantiomerically pure secondary alcohols. For the synthesis of chiral this compound, this typically involves the reduction of 4'-(trifluoromethyl)acetophenone (B133978). Transition metal complexes with chiral ligands are highly effective for this transformation.

Pioneering work in asymmetric hydrogenation by Noyori and others has established that ruthenium(II) catalysts bearing chiral diamine and phosphine (B1218219) ligands are exceptionally potent for the hydrogenation of a wide array of ketones. nih.gov These catalytic systems operate via a metal-ligand bifunctional mechanism, where both the metal center and the ligand actively participate in the hydrogen transfer from a hydrogen source, such as isopropanol or hydrogen gas, to the ketone. This method is known for its high turnover numbers and frequencies, making it suitable for industrial-scale production of chiral alcohols. nih.gov

Another approach involves the use of chiral alkoxy-aluminium and -magnesium halides. Research has demonstrated the asymmetric reduction of phenyl trifluoromethyl ketone, a close structural analog of 4'-(trifluoromethyl)acetophenone, using these reagents. rsc.org The reagents are derived from readily available chiral natural products. For instance, reducing phenyl trifluoromethyl ketone with a reagent derived from p-menthan-3-ol yielded the corresponding trifluoromethylated alcohol with a high degree of stereoselectivity. rsc.org The enantiomeric excess (ee) is dependent on the specific chiral auxiliary used.

Table 1: Asymmetric Reduction of Phenyl Trifluoromethyl Ketone

Chiral Reagent Enantiomeric Excess (ee)
Bornan-2-endo-yloxyaluminium dichloride 68%
p-Menthan-3-yloxyaluminium dichloride 77%

Data sourced from research on the asymmetric reduction of phenyl trifluoromethyl ketone, a structural analog. rsc.org

Enzymatic approaches using alcohol dehydrogenases

Biocatalysis offers a green and highly selective alternative to chemical catalysis. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the synthetic direction, they are highly effective for the asymmetric reduction of prochiral ketones to furnish chiral alcohols with exceptional enantiopurity.

The enantioselective bioreduction of acetophenone (B1666503) and its derivatives has been successfully carried out using various microbial sources. For example, an NADPH-dependent alcohol dehydrogenase from Thermoanaerobacter sp. was used to reduce acetophenone, yielding (S)-1-phenylethanol with an enantiomeric excess greater than 99.5%. nih.gov Similarly, a new yeast strain, Candida tropicalis (MTCC 5158), has been employed for the bioreduction of various acetophenone analogues, consistently producing the corresponding (S)-aryl ethanols in good yields and with almost perfect enantioselectivity (>99% ee). nih.gov

These enzymatic systems operate under mild conditions (pH and temperature) and are highly valued for their chemo-, regio-, and stereoselectivity. nih.govnih.gov The reduction of 4'-(trifluoromethyl)acetophenone using a suitable ADH would be expected to proceed with similar high fidelity, providing a reliable route to enantiopure (S)- or (R)-4-(trifluoromethyl)benzyl alcohol, depending on the specific enzyme selected.

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols

A specialized synthetic application involves the creation of complex chiral molecules such as trifluoromethylated monoterpene amino alcohols. A multi-step synthesis has been developed starting from natural monoterpenoids like (+)-nopinone, (−)-verbanone, and (+)-camphoroquinone. mdpi.comnih.gov This pathway does not use this compound as a reactant but instead introduces the trifluoromethyl group onto a monoterpene scaffold that also contains a benzyl group.

The key steps in this synthesis are:

Formation of β-keto-benzyl-O-oximes : The monoterpene ketones are first converted to their corresponding β-keto-oximes, which are then protected with a benzyl group to form β-keto-benzyl-O-oximes. researchgate.net

Trifluoromethylation : The crucial trifluoromethyl group is introduced via nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to the ketone's carbonyl group. This reaction proceeds with high chemo- and stereoselectivity, exclusively attacking the C=O bond over the C=N bond of the oxime. The reaction yields β-hydroxy-benzyl-O-oximes. mdpi.comresearchgate.net

Reduction : The final step is the reduction of the trifluoromethylated benzyl-O-oximes using a reducing agent like lithium aluminum hydride (LiAlH₄). This converts the oxime moiety into an amino group, furnishing the desired α-trifluoromethyl-β-amino alcohols. mdpi.com

The yields for these transformations are generally high, demonstrating a robust method for accessing these complex chiral structures.

Table 2: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols

Step Starting Material Reagents/Conditions Product Yield
Trifluoromethylation β-keto-benzyl-O-oximes 1. TMSCF₃, CsF, THF 2. TBAF·3H₂O, THF β-hydroxy-benzyl-O-oximes 81–95% mdpi.com
Reduction β-hydroxy-benzyl-O-oximes LiAlH₄, Et₂O α-trifluoromethyl-β-amino alcohols 82–88% mdpi.com

This synthesis creates complex amino alcohols containing both trifluoromethyl and benzyl groups, starting from monoterpenes. mdpi.comresearchgate.net

Reactivity and Reaction Mechanisms of 4 Trifluoromethyl Benzyl Alcohol

Influence of the Trifluoromethyl Group on Reactivity

The -CF3 group is a potent modulator of chemical reactivity, primarily through its strong electron-withdrawing nature and, to a lesser extent, its steric bulk.

The trifluoromethyl group is characterized as a strong electron-withdrawing group. vaia.com This property arises from the high electronegativity of the three fluorine atoms, which pull electron density away from the carbon atom of the group. This effect is transmitted through the molecule primarily via the inductive effect and, to a lesser extent, through resonance.

Inductive Effect (-I): The primary electronic influence of the -CF3 group is its strong negative inductive effect. The fluorine atoms strongly polarize the C-F bonds, creating a significant partial positive charge on the carbon atom of the -CF3 group. This positive charge, in turn, withdraws electron density from the attached benzene (B151609) ring through the sigma bond framework. vaia.com This withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene or toluene. acs.orgyoutube.com The electron-withdrawing nature of the -CF3 group also affects the acidity of the benzylic proton and the reactivity of the hydroxyl group.

Resonance Effect (-R): While the inductive effect is dominant, the trifluoromethyl group can also participate in a deactivating resonance effect, often referred to as hyperconjugation. However, in the context of electrophilic aromatic substitution, the primary impact is the destabilization of the positively charged intermediates (arenium ions) that form when an electrophile attacks the ortho or para positions. vaia.com The presence of the electron-withdrawing -CF3 group at the para position makes the formation of a carbocation at the benzylic carbon (C-1) less favorable, which can influence reaction pathways that involve such intermediates. For instance, in reactions proceeding through an SN1-type mechanism, the formation of the benzylic carbocation would be disfavored. beilstein-journals.org

The trifluoromethyl group is larger than a hydrogen atom and can exert steric hindrance, influencing the approach of reagents to the reactive centers of the molecule. While often secondary to its powerful electronic effects, steric hindrance can play a role in determining reaction rates and selectivity.

In the context of reactions at the benzylic alcohol, the -CF3 group is relatively distant from the hydroxyl group and the benzylic C-H bonds. However, in reactions involving the aromatic ring or in catalytic processes where the entire molecule adsorbs onto a surface, the size of the -CF3 group can become a more significant factor. epa.gov For example, in glycosylation reactions where 4-(trifluoromethyl)benzyl is used as a protecting group, the steric and electronic properties of the group influence the stereochemical outcome of the reaction. nih.govacs.org The size of the group can affect the conformation of reaction intermediates and transition states, thereby directing the stereoselectivity of the reaction. nih.gov

Chemical Transformations

The electronic properties of 4-(trifluoromethyl)benzyl alcohol make it an interesting substrate for various chemical transformations, particularly oxidation reactions.

The oxidation of this compound to 4-(trifluoromethyl)benzaldehyde (B58038) is a key transformation. The strong electron-withdrawing nature of the -CF3 group makes the benzylic C-H bond more electron-deficient, which can influence the kinetics and mechanism of its cleavage.

The aerobic oxidation of benzyl (B1604629) alcohols, including this compound, has been effectively catalyzed by supported gold nanoparticles, particularly on a titanium dioxide (TiO2) support. nih.govacs.org The catalytic activity is highly dependent on the properties of the catalyst, such as the size of the gold nanoparticles and the nature of the support material. nih.govnih.gov

Studies have shown that Au/TiO2 catalysts are active for the selective oxidation of this compound to the corresponding aldehyde using molecular oxygen. nih.govacs.org The reaction rate is influenced by the morphology of the TiO2 support, with anatase nanoparticles exposing predominantly {101} facets showing higher reaction rates. nih.govacs.org This enhanced reactivity is partly attributed to the presence of smaller gold particles on this support, which increases the area of the Au/TiO2 interface where the catalysis is believed to occur. nih.gov Bimetallic catalysts, such as Au-Pd/TiO2, have also demonstrated very high activity and selectivity for benzyl alcohol oxidation. sciencenet.cn

The table below presents a comparison of catalytic activities for the oxidation of benzyl alcohol over different catalysts.

CatalystSupportOxidantTemperature (°C)Conversion (%)Selectivity to Benzaldehyde (B42025) (%)Reference
Au-PdTiO2 (Rutile)O2120~65.1>95 nih.gov
Au-PdTiO2 (Brookite)O2120~60.0>95 nih.gov
Au-PdTiO2 (Anatase)O2120~51.8>95 nih.gov

Kinetic studies of the Au/TiO2-catalyzed oxidation of this compound reveal that the reaction follows saturation kinetics, which can be described by a Michaelis-Menten-type mechanism. acs.org This implies that the reaction rate increases with substrate concentration until it reaches a maximum value (νmax), at which point the catalyst's active sites are saturated with the substrate. acs.org

The mechanism is understood to involve an initial "assembly equilibrium" where the alcohol adsorbs onto the catalyst support and is activated. acs.org This activation may involve deprotonation of the alcohol's hydroxyl group at the metal-support interface. acs.org This is followed by the rate-determining step, which is believed to be the transfer of a hydride from the benzylic carbon to the gold nanoparticle. acs.org

The electron-withdrawing -CF3 group influences these steps. A study comparing the oxidation of 4-methoxybenzyl alcohol and this compound over an Au/TiO2 catalyst provided the following kinetic parameters: acs.org

Substrateνmax (mM/min)KM (mM)
4-Methoxybenzyl alcohol0.5917
This compound0.2938

Esterification Reactions

Esterification is a fundamental reaction for this compound, converting the alcohol into a corresponding ester. This transformation is typically acid-catalyzed and proceeds by the reaction of the alcohol with a carboxylic acid. The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the oxygen atom of the benzyl alcohol.

Recent studies have explored various catalytic systems to enhance the efficiency of this process. For instance, the esterification of benzyl alcohol with acetic acid has been successfully carried out using sulfated metal-incorporated MCM-48 as a stable and reusable heterogeneous catalyst. nih.gov Under optimized, solvent-free conditions at 60 °C, with a benzyl alcohol to acetic acid molar ratio of 2:1, this method yields benzyl acetate (B1210297) with high selectivity. nih.gov While this study used benzyl alcohol, the principles are directly applicable to its trifluoromethyl-substituted analog. The presence of the electron-withdrawing CF₃ group can influence the nucleophilicity of the alcohol, potentially affecting reaction rates. Porous phenolsulfonic acid-formaldehyde resins have also been employed as effective heterogeneous catalysts for the direct esterification of various alcohols, including benzyl alcohol, with acetic acid, achieving high yields. researchgate.net

Table 1: Catalytic Esterification of Benzyl Alcohol

Catalyst Reactants Conditions Yield Selectivity Reference
9% (w/w) S-Fe-MCM-48 Benzyl alcohol, Acetic Acid 2:1 molar ratio, 60 °C, 6 h - 98.9% nih.gov

This table presents data for benzyl alcohol, which serves as a model for the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. fishersci.it This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the context of this compound, the trifluoromethyl group is a potent electron-withdrawing group, which would activate the benzene ring towards SNAr. However, the alcohol's hydroxyl group (-OH) is a poor leaving group. Therefore, for an SNAr reaction to occur on the ring of this compound itself, another substituent that is a good leaving group (e.g., a halide) would need to be present at the ortho or para position relative to the CF₃ group. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the leaving group, forming the stabilized carbanion, followed by the departure of the leaving group to restore aromaticity. libretexts.org

Radical Coupling Reactions

Radical coupling reactions offer a powerful method for C-C bond formation. This compound can participate in such reactions, typically involving the generation of a benzylic radical. For example, a method for the radical-radical cross-coupling of benzyl trifluoroborates with carbonyl compounds has been developed using a visible-light-catalyzed process. nih.gov In this system, benzyl trifluoroborates are oxidized to generate benzyl radicals, which then couple with carbonyl compounds. nih.gov

Another approach involves the direct use of benzyl alcohols in radical cross-coupling reactions. A "one-shot" cross-coupling between benzyl alcohols and alkenyl halides has been achieved using a Ni/Ti/Mn system. nii.ac.jp This method relies on low-valent titanium-mediated homolysis of the C-OH bond to generate the benzyl radical, which is then intercepted in a nickel-catalyzed cycle. nii.ac.jp The electronic properties of the substituents on the benzyl alcohol were found to be tolerated, suggesting applicability to this compound. nii.ac.jp However, some studies have noted that strongly electron-withdrawing groups, such as a meta-trifluoromethyl group, can diminish the yield in certain base-mediated radical couplings of benzyl alcohols with 1-phenylethanol. nih.gov

Electrophilic Aromatic Substitution (EAS) with Trifluoro Groups

The trifluoromethyl group (CF₃) has a profound effect on the reactivity of the benzene ring towards electrophilic aromatic substitution (EAS). The CF₃ group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms, which exert a strong inductive effect (-I). nih.govscispace.com

This strong electron-withdrawing nature deactivates the aromatic ring, making it significantly less reactive towards electrophiles compared to unsubstituted benzene. youtube.comvaia.com The deactivation affects the ortho and para positions more than the meta position. Consequently, the trifluoromethyl group acts as a meta-director in EAS reactions. youtube.comvaia.com Any electrophilic attack on the aromatic ring of this compound would, therefore, be directed to the positions meta to the CF₃ group (i.e., positions 3 and 5).

Derivatization Strategies

The functional groups of this compound allow for a variety of derivatization strategies to synthesize new molecules.

Formation of Ethers and Esters

The synthesis of ethers and esters from this compound are common derivatization pathways.

Ethers: Benzyl ethers are valuable as protecting groups in organic synthesis. orgsyn.org The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a classic method. More contemporary methods utilize benzyl transfer reagents under neutral conditions. For example, 2-benzyloxy-1-methylpyridinium triflate is a mild and effective reagent for the benzylation of alcohols. beilstein-journals.org This reagent can be generated in situ, and the subsequent benzylation occurs upon mild heating. orgsyn.orgbeilstein-journals.org This methodology can be extended to substituted benzyl alcohols like the 4-(trifluoromethyl) derivative.

Esters: As discussed in section 3.2.2, esterification is a straightforward derivatization. Carboxylic acids, in the presence of an acid catalyst, react with this compound to form the corresponding benzyl esters. nih.govresearchgate.net Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used for a more rapid reaction, often in the presence of a non-nucleophilic base like pyridine.

Table 2: Representative Benzylation Methods for Alcohols

Method Reagents Conditions Notes Reference
Williamson Ether Synthesis Alcohol, Strong Base (e.g., NaH), Benzyl Halide Anhydrous solvent (e.g., THF) Classic, widely used method. fishersci.it

This table outlines general methods applicable for the synthesis of ethers from this compound.

Synthesis of Aminomethyl Derivatives

The synthesis of aminomethyl derivatives from this compound involves the transformation of the hydroxymethyl group into an aminomethyl group. A common strategy involves a two-step process:

Conversion to a Halide: The alcohol is first converted into a more reactive leaving group, such as a benzyl halide (e.g., 4-(trifluoromethyl)benzyl chloride or bromide). This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Nucleophilic Substitution: The resulting benzyl halide is then reacted with ammonia (B1221849) or a primary/secondary amine in a nucleophilic substitution reaction to yield the desired aminomethyl derivative.

An alternative pathway to related aminobenzyl alcohols involves the reduction of a corresponding benzaldehyde or benzoate. For instance, 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcohols have been prepared by reducing the corresponding benzaldehyde with sodium borohydride (B1222165) or the corresponding ester with lithium aluminum hydride. google.com While starting from a different precursor, this demonstrates a key synthetic step in forming a benzyl alcohol from a more oxidized functional group, a process that could be reversed or adapted in a multi-step synthesis starting from this compound. The compound (4-Aminomethyl)benzyl alcohol hydrochloride is a commercially available derivative, highlighting the utility of this structural motif. cymitquimica.com

Generation of Fluorinated Compounds

This compound serves as a crucial fluorinated building block in the synthesis of more complex fluorinated molecules. Its primary role in this context is not as a fluorinating agent that introduces fluorine atoms into other molecules, but rather as a precursor that carries the trifluoromethyl (-CF3) group into the target structure. The presence of this electron-withdrawing group significantly influences the reactivity of the benzyl alcohol and its derivatives.

One notable application is in the preparation of fluorinated pharmaceutical intermediates. For example, the photocatalytic oxidation of this compound yields the corresponding 4-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of various bioactive compounds. chemicalbook.com This transformation highlights the utility of the alcohol as a stable precursor to other valuable fluorinated synthons.

Furthermore, this compound is employed in kinetic studies, such as those involving phosphonoformate prodrugs and aquachromium(IV), where the trifluoromethyl group can serve as a probe to understand reaction mechanisms and electronic effects. fishersci.pt In essence, the generation of fluorinated compounds from this compound primarily involves reactions at the benzylic alcohol functionality, which incorporate the trifluoromethylphenyl moiety into a larger molecular framework.

Role in Glycosylation Reactions

The strategic use of protecting groups is paramount in carbohydrate chemistry to control the stereochemical outcome of glycosylation reactions. The formation of 1,2-cis-glycosidic linkages, in particular, has been a persistent challenge. Recent research has demonstrated that the introduction of trifluoromethyl groups onto benzyl protecting groups, derived from this compound, can significantly enhance the selectivity for 1,2-cis glycosylation.

The substitution of benzyl (Bn) protecting groups with 4-trifluoromethylbenzyl (CF₃Bn) groups on glucosyl imidate donors has been shown to dramatically increase 1,2-cis-selectivity in glycosylation reactions. This effect is particularly pronounced when the reaction is activated with trimethylsilyl (B98337) iodide (TMS-I) in the presence of triphenylphosphine (B44618) oxide (TPPO). The electron-withdrawing nature of the trifluoromethyl group is believed to play a key role in this enhanced stereoselectivity.

Studies have revealed a direct correlation between the electron-withdrawing strength of the substituent on the benzyl group and the degree of 1,2-cis-selectivity. The Hammett σ parameter of the substituent is a good predictor of this effect, with the 4-trifluoromethyl group providing a significant improvement over unsubstituted benzyl groups. This strategy has proven effective for a range of glycosyl donors, including glucosyl trichloroacetimidates (TCAIs) and thioglycosides.

The table below illustrates the impact of the 4-trifluoromethylbenzyl protecting group on the stereoselectivity of a glycosylation reaction compared to the standard benzyl group.

EntryProtecting GroupDonorAcceptorα/β Ratio (1,2-cis/1,2-trans)Reference
1Benzyl (Bn)Glucosyl-O-trichloroacetimidate (10a)Reactive Acceptor (12)14:1 beilstein-journals.org
24-Trifluoromethylbenzyl (CF₃Bn)Glucosyl-O-trichloroacetimidate (10b)Reactive Acceptor (12)34:1 beilstein-journals.org

The use of 4-trifluoromethylbenzyl protecting groups has been successfully applied to achieve highly 1,2-cis-selective glucosylation with a variety of alcohol acceptors, including those that are highly reactive. This represents a significant advancement, as achieving high cis-selectivity with reactive acceptors has traditionally been difficult.

In a substrate scope study using a 4-trifluoromethylbenzyl-protected donor, high levels of 1,2-cis-selectivity were observed with several different acceptors. For example, the glycosylation of N-carbobenzyloxy-3-aminopropan-1-ol resulted in a 23:1 α/β ratio. Even with a hindered acceptor like cholesterol, a respectable 15:1 ratio was achieved, which could be further improved by using a 3,5-bis(trifluoromethyl)benzyl protecting group.

The following interactive data table summarizes the results of 1,2-cis-selective O-glycosylation using a 4-trifluoromethylbenzyl-protected donor with various acceptors.

EntryAcceptorProductα/β Ratio (1,2-cis/1,2-trans)Reference
1N-carbobenzyloxy-3-aminopropan-1-ol16b23:1 beilstein-journals.org
2Cholesterol17b15:1 fishersci.ptbeilstein-journals.org
3Thioaglycone-containing acceptor20b25:1 fishersci.ptbeilstein-journals.org
4C2-position of glucose21b19:1 fishersci.ptbeilstein-journals.org
5Galactose diacetonide22b24:1 fishersci.ptbeilstein-journals.org
6Menthol23b28:1 beilstein-journals.org

The consistent improvement in 1,2-cis selectivity with the implementation of 4-trifluoromethylbenzyl protecting groups suggests that this simple design modification could have significant implications for the development of multistep oligosaccharide synthesis, including automated synthesis strategies. fishersci.ptbeilstein-journals.org

Advanced Applications in Chemical Synthesis and Materials Science

Building Block in Complex Organic Synthesis

4-(Trifluoromethyl)benzyl alcohol is a versatile building block in the field of organic synthesis. chemimpex.com It is frequently employed by researchers to construct more intricate molecules, which is essential for the creation of novel materials and compounds with improved characteristics. chemimpex.com The presence of the trifluoromethyl group (-CF3) is a key feature, enhancing the reactivity and solubility of the compound in various organic solvents. chemimpex.com

This compound is a significant intermediate in the synthesis of a range of pharmaceutical products. chemimpex.comfishersci.pt Its application is particularly notable in the development of drugs targeting neurological disorders. chemimpex.com

An Active Pharmaceutical Ingredient (API) is the component in a drug that produces the intended health effects. pharmint.net this compound plays a role as an intermediate in the synthesis of various APIs. fishersci.pt For instance, it is a known precursor in the synthesis of certain pharmaceutical compounds. The trifluoromethyl group is a key functional group in many modern pharmaceuticals.

One example of a synthetic route involving a trifluoromethylated benzyl (B1604629) group is in the preparation of Vicriviroc, a piperazine-piperidine compound. The process can start with the asymmetric reduction of an α-alkoxyacetophenone to a chiral benzylic alcohol, which is then further processed. jelsciences.com Another example is in the synthesis of Teriflunomide, where a related compound, 4-(trifluoromethyl)aniline, is a starting material. jelsciences.com

The inclusion of the trifluoromethyl group from this compound into a molecule can significantly enhance the biological activity of the final compound. chemimpex.com The -CF3 group is strongly electron-withdrawing, which can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. ebi.ac.uk This enhancement is a critical factor in its use in drug discovery and development. chemimpex.com

Application Area Key Feature of this compound Resulting Benefit
Pharmaceutical DevelopmentTrifluoromethyl groupEnhanced biological activity
Neurological Disorder DrugsUnique molecular structureTargeted therapeutic action

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry. chemimpex.comhqpharmtech.com The trifluoromethyl moiety is a common feature in many modern pesticides and herbicides.

The incorporation of the trifluoromethyl group can lead to enhanced stability and efficacy of agrochemicals. chemimpex.com For example, benzyl alcohol itself has been shown to enhance the performance of active ingredients in pesticide formulations, helping to combat resistance. agribusinessglobal.comcjbappliedtechnologies.com While this research refers to benzyl alcohol, the principle of using alcohol derivatives to improve efficacy is relevant. The trifluoromethyl group in this compound can further contribute to the potency of the final agrochemical product. For instance, trifluoromethyl-containing compounds are used in dinitroaniline herbicides like prodiamine. bpa.gov

Agrochemical Application Contribution of this compound
Pesticide FormulationPotential to enhance active ingredient performance
Herbicide SynthesisServes as an intermediate for potent herbicides

This compound is utilized in the production of various specialty chemicals. chemimpex.com Its distinct properties enable the precise control of chemical reactions, making it a valuable component in the formulation of advanced materials. chemimpex.com This includes its use in creating fluorinated compounds that are important for their stability and unique properties. chemimpex.com

Intermediate in Agrochemical Development

Contributions to Materials Science

Benzyl alcohols, in general, are utilized in the production of surface coatings. Those bearing fluorine-containing substituents, such as this compound, are of particular interest for creating advanced coatings with superior properties. The trifluoromethyl group can enhance the performance of coatings by improving their durability, chemical resistance, and weatherability.

While specific performance data for coatings formulated directly with this compound is not extensively detailed in publicly available research, the known benefits of incorporating fluorinated moieties suggest its potential in creating robust and long-lasting protective surfaces. The development of such coatings is crucial for protecting materials from corrosion and degradation, thereby extending their service life.

Table 1: Potential Performance Enhancements in Coatings Incorporating this compound

PropertyPotential EnhancementRationale
Chemical Resistance Increased resistance to acids, bases, and organic solvents.The electron-withdrawing nature and stability of the C-F bond can reduce the reactivity of the coating with corrosive chemicals.
Durability Improved resistance to abrasion and wear.The strong C-F bonds contribute to a more robust and resilient coating matrix.
Weatherability Enhanced resistance to UV degradation and environmental stressors.Fluorinated compounds are known for their excellent stability against weathering and UV radiation.
Hydrophobicity Increased water repellency.The presence of the trifluoromethyl group can lower the surface energy of the coating, leading to hydrophobic behavior.

Note: This table is based on the established principles of incorporating fluorinated compounds into coatings and the known properties of this compound.

The synthesis of polymers with specific, enhanced properties is a major focus of materials science. This compound can be used as a monomer or a modifying agent to create polymers with improved thermal stability and mechanical properties. For instance, polymers derived from benzyl methacrylate, a structurally similar compound, have been studied for various applications. By analogy, the incorporation of the trifluoromethyl group is expected to further enhance these properties.

Research into polymers containing the 4-(trifluoromethyl)benzyl moiety is an active area of investigation. Studies on related fluorinated polymers have consistently shown that the presence of fluorine atoms can significantly impact the material's characteristics.

Table 2: Anticipated Impact of 4-(Trifluoromethyl)benzyl Moiety on Polymer Properties

Polymer TypeProperty EnhancementExpected Outcome
Polyacrylates / Polymethacrylates Thermal StabilityIncreased glass transition temperature (Tg) and decomposition temperature due to the strong C-F bonds and intermolecular interactions.
Mechanical StrengthPotential for increased tensile strength and modulus due to the rigidity imparted by the trifluoromethyl group.
Chemical ResistanceImproved resistance to a wider range of chemicals and solvents.
Polyesters / Polyethers Thermal StabilityEnhanced thermal and oxidative stability.
HydrophobicityIncreased water resistance and lower moisture absorption.

Note: This table outlines the expected enhancements based on the known effects of fluorination on polymer properties and serves as a predictive guide for research in this area.

Although comprehensive data tables from specific studies on polymers derived solely from this compound are not yet widely available, the foundational knowledge of polymer chemistry and the well-documented effects of fluorination provide a strong basis for its application in creating next-generation polymers with superior performance characteristics.

Spectroscopic and Computational Analysis in Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in the analysis of 4-(Trifluoromethyl)benzyl alcohol, offering non-destructive ways to probe its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are routinely employed to confirm its identity and purity.

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. rsc.orgrsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive information about the hydrocarbon framework of the molecule. In ¹H NMR, the aromatic protons typically appear as multiplets in the downfield region, while the benzylic methylene (B1212753) protons (CH₂) and the hydroxyl proton (OH) give distinct signals. rsc.org The chemical shifts and coupling constants are influenced by the electron-withdrawing trifluoromethyl group and the solvent used. rsc.orgrsc.org

Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The carbon of the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms. rsc.org The chemical shifts for the aromatic, benzylic, and trifluoromethyl carbons are well-documented in various deuterated solvents like Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.orgrsc.org

¹H and ¹³C NMR Chemical Shift Assignments for this compound

Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity / Coupling Constant (J) Atom Assignment
¹H CDCl₃ 7.64 d, J=8.1 Hz 2H, Aromatic
7.50 d, J=8.0 Hz 2H, Aromatic
4.79 s 2H, CH₂
1.88 s 1H, OH
¹³C CDCl₃ 144.74 C (quaternary, aromatic)
129.87 q, J(C-F)=32.5 Hz C-CF₃ (quaternary, aromatic)
126.80 CH (aromatic)
125.40 q, J(C-F)=3.8 Hz CH (aromatic)
124.12 q, J(C-F)=272.2 Hz CF₃
64.29 CH₂

Data sourced from references rsc.org. Note: Chemical shifts can vary slightly based on experimental conditions and solvent.

Fluorine-19 (¹⁹F) NMR is particularly crucial for analyzing the trifluoromethyl (-CF₃) group. rsc.org This technique is highly sensitive and offers a wide chemical shift range, making it an excellent probe for studying the electronic environment around the fluorine atoms. nih.gov ¹⁹F NMR spectra of this compound show a singlet for the -CF₃ group, and its chemical shift provides confirmation of the substitution pattern on the aromatic ring. rsc.org The analysis can be performed using various deuterated solvents, with chemical shifts often referenced to an external standard like CFCl₃. rsc.org

This compound serves as a useful compound for the validation of computational methods aimed at predicting NMR spectra. fishersci.pt Theoretical calculations, such as those using Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-31G(d)), can predict the chemical shifts of ¹H and ¹³C nuclei. chegg.comnih.gov These predicted spectra are then compared with experimental data to refine computational models. This predictive capability is valuable in structural verification and in understanding the relationship between molecular structure and spectroscopic properties. chegg.com

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. nist.gov The IR spectrum of this compound is characterized by several key absorption bands. sigmaaldrich.comresearchgate.net

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with its broadness indicating hydrogen bonding in the condensed phase. theaic.org The C-O stretching vibration typically appears in the 1000-1260 cm⁻¹ region. theaic.org Vibrations associated with the trifluoromethyl group, particularly the strong C-F stretching bands, are expected in the region of 1100-1350 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. theaic.org

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. chemicalbook.com The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would prominently feature the symmetric stretching of the aromatic ring and the vibrations of the C-CF₃ bond. nih.govnih.gov The aromatic ring breathing mode is also a characteristic feature. theaic.org Computational methods are often used alongside experimental Raman spectroscopy to assign the observed vibrational modes accurately. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) calculations are a powerful tool for understanding the vibrational spectra of molecules. ebi.ac.ukfishersci.pt In the case of this compound, DFT calculations have been used in conjunction with experimental infrared and Raman spectra to reliably assign the observed vibrational modes. nih.gov These calculations help to correlate the spectral features with specific molecular motions.

The theoretical calculations confirm the experimental observation of strong coupling between the vibrational modes of the CF₃ group and the benzene (B151609) ring. nih.gov This computational approach allows for a more detailed interpretation of the spectroscopic data, providing insights into the intramolecular interactions that influence the vibrational frequencies.

Ab initio calculations, which are based on first principles of quantum mechanics, have been utilized to investigate the electronic and steric properties of this compound and related molecules. These calculations provide insights into how the trifluoromethyl group influences the molecule's conformation and reactivity.

Studies on fluorinated benzyl (B1604629) alcohols have used ab initio methods to explore conformational properties and hydrogen-bond acidity. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic distribution within the molecule. While specific ab initio studies focusing solely on the electronic and steric properties of this compound are not extensively detailed in the provided context, the principles from related studies on fluorinated and trifluoromethyl-substituted compounds are applicable. The trifluoromethyl group is known to have profound effects on the chemistry of adjacent functional groups due to its strong electron-withdrawing properties. nih.gov

The trifluoromethyl group is generally considered a strong electron-withdrawing group. However, research has shown that it can act as a modest π-electron donor when attached to a carbocation center. nih.gov This has been investigated through theoretical studies, including ab initio calculations, on various carbocations. nih.gov

In the context of the 4-(trifluoromethyl)benzyl carbocation, the CF₃ group's ability to donate π-electrons is a significant factor in the carbocation's stability and reactivity. While it is the weakest π-electron donor among many substituents studied, this effect is still present. nih.gov The extent of π-electron transfer is influenced by the stability of the carbocation itself, with less stable carbocations requiring a greater electronic contribution from neighboring substituents. nih.gov The strong electron-withdrawing inductive effect of the CF₃ group generally leads to a destabilization of the adjacent carbocation, but the potential for π-donation provides a minor stabilizing interaction. nih.govnih.gov

Mechanistic Studies and Structure Activity Relationships

Influence of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl group is a key pharmacophore in medicinal chemistry, valued for its ability to modify the properties of a lead compound. Its strong electron-withdrawing nature and significant lipophilicity make it a powerful tool for enhancing drug efficacy and pharmacokinetic profiles.

Enhancement of Lipophilicity and Bioavailability

The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule, a critical factor for its ability to cross biological membranes. This property is quantified by the partition coefficient (log P), which measures a compound's distribution between an oily (octanol) and an aqueous phase. While specific experimental log P values for 4-(Trifluoromethyl)benzyl alcohol can vary, the trifluoromethyl group generally imparts greater lipophilicity compared to a simple hydrogen or methyl group. For instance, the Hansch π value, which quantifies the lipophilicity contribution of a substituent, is +0.88 for a -CF3 group, indicating a significant increase in lipid solubility.

This enhanced lipophilicity can lead to improved bioavailability, as the molecule can more readily pass through the lipid bilayers of cell membranes, such as those lining the gastrointestinal tract and the blood-brain barrier. koreascience.kr For example, in the antidepressant fluoxetine (B1211875), the presence of a trifluoromethyl group is crucial for its membrane permeability and efficient penetration into the brain. koreascience.kr Similarly, for phosphonate (B1237965) prodrugs, which are designed to improve the cellular uptake of charged phosphonate drugs, esterification with lipophilic alcohols is a common strategy. nih.gov Although direct bioavailability data for this compound itself is not the focus, its properties as a lipophilic moiety are leveraged in drug design to improve the absorption, distribution, metabolism, and excretion (ADME) profile of therapeutic agents. koreascience.kr

Table 1: Comparison of Physicochemical Properties
CompoundMolecular FormulaLipophilicity (Predicted XLogP3)
Benzyl (B1604629) alcoholC₇H₈O1.1
This compoundC₈H₇F₃O2.1

Data sourced from PubChem. Predicted XLogP3 is a computational model for estimating the octanol-water partition coefficient.

Interaction with Molecular Targets

The trifluoromethyl group influences how a molecule binds to its biological target, such as a protein receptor or enzyme active site, through several types of interactions. Its bulkiness compared to a hydrogen atom allows it to form favorable van der Waals contacts and occupy hydrophobic pockets within the target protein. nih.gov

Furthermore, the highly polarized C-F bonds of the -CF3 group can engage in specific, non-covalent interactions that contribute to binding affinity. These include multipolar interactions between the electron-deficient carbon of the C-F bond and electron-rich groups on the protein backbone, such as carbonyl oxygens (C–F···C=O interactions). researchgate.net Studies on menin-MLL inhibitors have shown that introducing a trifluoromethyl group led to a significant 10-fold increase in binding affinity due to the formation of these short-distance interactions with the protein backbone. researchgate.netorientjchem.org Fluorine can also act as a weak hydrogen bond acceptor. fishersci.pt These unique interactions can enhance both the potency and selectivity of a drug candidate. researchgate.net

Modulation of Enzyme and Receptor Activity

The electronic and steric effects of the trifluoromethyl group can profoundly modulate the activity of enzymes and receptors. A striking example is seen in studies on glucocorticoid receptor (GR) ligands. In one case, a potent GR agonist contained a trifluoromethyl group. When this -CF3 group was replaced with a larger, non-fluorinated group like benzyl, the compound's binding potency to the receptor was maintained, but its functional activity switched dramatically from an agonist to an antagonist. unishivaji.ac.injocpr.com Docking studies suggested that the bulkier substituent forces a key part of the receptor (helix 12) into an open conformation, preventing the receptor's activation and thus blocking its biological response. unishivaji.ac.injocpr.comtcichemicals.com

In another context, the electron-withdrawing nature of the substituent on benzaldehyde (B42025) analogues was found to influence their reduction by the enzyme 7α-hydroxysteroid dehydrogenase. Benzaldehydes with electron-withdrawing groups generally exhibited higher activity, suggesting that the electronic properties imparted by groups like -CF3 can be critical for enzyme-substrate recognition and turnover.

Kinetic Studies in Organic Reactions

This compound is employed as a chemical reagent to probe the mechanisms of certain organic reactions, where its strong, well-defined electronic properties provide valuable kinetic data. fishersci.pt

Phosphonoformate Prodrugs

Phosphonoformates are a class of antiviral compounds, but their charged nature hinders their ability to enter cells. To overcome this, they are often converted into neutral ester prodrugs. The rate at which these prodrugs hydrolyze back to the active drug form inside the cell is critical for their efficacy. Kinetic studies of the hydrolysis of these prodrugs, such as those derived from various benzyl alcohols, help in understanding the mechanism of drug release.

The hydrolysis of dibenzyl (methoxycarbonyl)phosphonate, a model prodrug, proceeds through several competing pathways with a half-life of about 60 minutes at physiological pH. semanticscholar.org The primary reaction involves the cleavage of the phosphorus-oxygen bond. semanticscholar.org By using substituted benzyl alcohols like this compound to create these prodrugs, researchers can study how electronic effects influence the rate of this cleavage. The strong electron-withdrawing trifluoromethyl group would be expected to affect the stability of the leaving group and thus alter the hydrolysis kinetics, providing insight into designing prodrugs with optimal release profiles. nih.gov

Aquachromium(IV) Reactions

The oxidation of alcohols by high-valent metal species, such as aquachromium(IV) (Cr(IV)), is a fundamental reaction in organic chemistry. Kinetic studies of the oxidation of a series of substituted benzyl alcohols, including this compound, are used to elucidate the reaction mechanism. These studies often involve generating a Hammett plot, which correlates the reaction rates with the electronic properties of the substituents.

In the oxidation of benzyl alcohols by Cr(VI) reagents, the reaction is retarded by electron-withdrawing groups on the aromatic ring. orientjchem.org This is indicated by a negative value for the Hammett reaction constant (ρ), typically around -0.7. koreascience.kr This negative ρ value suggests that the transition state of the rate-determining step involves the buildup of positive charge at the benzylic carbon. Electron-donating groups can stabilize this positive charge, accelerating the reaction, while electron-withdrawing groups like -CF3 destabilize it, slowing the reaction down. This is consistent with a mechanism involving the transfer of a hydride ion from the alcohol to the chromium oxidant. researchgate.net

Table 2: Relative Rate Constants for the Oxidation of Substituted Benzyl Alcohols by Chromic Acid
Substituent (para-position)Hammett Constant (σ)Relative Rate Constant (k/k₀)
-OCH₃ (Methoxy)-0.272.5
-CH₃ (Methyl)-0.171.6
-H (Hydrogen)0.001.0
-Cl (Chloro)+0.230.5
-CF₃ (Trifluoromethyl) +0.54 ~0.2 *
-NO₂ (Nitro)+0.780.1

Data derived from studies on the oxidation of substituted benzyl alcohols. The value for -CF₃ is an estimation based on its Hammett constant and typical Hammett plot trends for this reaction. k₀ is the rate constant for the oxidation of unsubstituted benzyl alcohol.

Hammett Studies and Electronic Effects

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. oxfordreference.comlibretexts.org By correlating reaction rates or equilibrium constants with substituent constants (σ), these studies provide insight into the electronic demands of the transition state. wikipedia.orgutexas.edu The 4-(trifluoromethyl)benzyl group, with its strong electron-withdrawing character, serves as a key data point in these analyses. vaia.comnih.govtcichemicals.com

The reactivity of this compound in various reactions can be correlated using Hammett sigma (σ) parameters. The CF₃ group is characterized by a large, positive σ value (σₚ = 0.54), indicating its strong electron-withdrawing nature through a combination of inductive and resonance effects. libretexts.org

In reactions where a positive charge develops in the transition state at or near the benzylic position, the rate is highly sensitive to the electronic nature of the substituent. For such reactions, a plot of the logarithm of the relative rate constants (log(k/k₀)) against the Hammett σ parameter yields a reaction constant (ρ). A negative ρ value signifies the buildup of positive charge in the transition state, as the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. utexas.edupharmacy180.com

For instance, in the oxidation of substituted benzyl alcohols, the reaction rate is influenced by the nature of the substituent on the aromatic ring. researchgate.netniscpr.res.in Studies on the oxidation of a series of substituted benzyl alcohols, including this compound, over gold catalysts have demonstrated this dependence. acs.org The strong electron-withdrawing CF₃ group significantly retards the rate of reactions that involve the formation of an electron-deficient transition state, such as in Sₙ1-type processes or certain oxidation steps. rsc.org This retardation is consistent with the positive σ value of the trifluoromethyl group.

Conversely, for reactions involving the development of a negative charge at the reaction center, a positive ρ value is observed. In these cases, electron-withdrawing groups like CF₃ stabilize the transition state and accelerate the reaction. pharmacy180.com

Table 1: Hammett Substituent Constants (σ) for Selected para-Substituents This table presents standard Hammett σₚ values, which are a measure of the electronic effect of a substituent in the para position.

Substituent Hammett σₚ Value Electronic Effect
-OCH₃ -0.27 Electron-donating
-CH₃ -0.17 Electron-donating
-H 0.00 Reference
-Cl 0.23 Electron-withdrawing
-CF₃ 0.54 Strongly electron-withdrawing
-NO₂ 0.78 Very strongly electron-withdrawing

Data sourced from multiple physical organic chemistry resources.

The oxidation of benzyl alcohols often proceeds through a mechanism involving initial deprotonation of the hydroxyl group to form an alkoxide, followed by a rate-determining hydride transfer from the benzylic carbon. acs.orgnih.gov The electronic properties of the substituent on the benzene (B151609) ring significantly affect both of these steps.

Carbocation Chemistry and Trifluoromethyl Substituents

The trifluoromethyl group exerts a profound destabilizing effect on adjacent carbocations due to its powerful inductive electron withdrawal. nih.gov This property significantly influences the course and feasibility of reactions proceeding through benzylic carbocation intermediates.

The 4-(trifluoromethyl)benzyl carbocation is significantly less stable than the parent benzyl carbocation. The CF₃ group, being one of the most powerful electron-withdrawing groups, strongly destabilizes the positive charge on the benzylic carbon through inductive effects. nih.gov This destabilization raises the energy of the carbocation intermediate and, consequently, the activation energy for any reaction step in which it is formed.

Studies on the solvolysis of substituted benzhydrols (diphenylmethanols) and fluorenols, which proceed via Sₙ1 mechanisms involving carbocation intermediates, show a strong correlation with Hammett σ⁺ parameters. These parameters are used for reactions where a positive charge is formed in direct conjugation with the aromatic ring. pharmacy180.comrsc.org Although not directly studying this compound itself, these studies confirm that strong electron-withdrawing groups dramatically slow the rate of carbocation formation. rsc.org Therefore, reactions that might otherwise proceed through a 4-(trifluoromethyl)benzyl carbocation are often disfavored or follow alternative mechanistic pathways.

The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone that forms a cyclopentenone via a pentadienyl cation intermediate. wikipedia.org The mechanism is initiated by the activation of the ketone, typically with a protic or Lewis acid, to generate the key cation.

If a 4-(trifluoromethyl)phenyl group were part of the divinyl ketone substrate, it would be expected to have a significant impact on the reaction. The strong electron-withdrawing nature of the CF₃ group would destabilize the pentadienyl cation intermediate, particularly if the positive charge is delocalized onto the carbon atom bearing the substituted phenyl ring. This destabilization would increase the activation energy for the cyclization step, potentially slowing down the reaction or requiring harsher conditions. In some cases, the presence of such a strongly deactivating group could inhibit the Nazarov cyclization altogether, favoring alternative reaction pathways. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatography Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively utilized for the analysis of 4-(Trifluoromethyl)benzyl alcohol.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of aromatic alcohols such as benzyl (B1604629) alcohol and its derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (often C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol jpionline.orgjneonatalsurg.comhelixchrom.com. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The trifluoromethyl group in this compound increases its hydrophobicity compared to benzyl alcohol, which influences its retention behavior.

Key parameters in developing an HPLC method include the choice of the stationary phase, the composition of the mobile phase (including pH and additives), flow rate, and detection wavelength. For this compound, UV detection is suitable due to the presence of the aromatic ring, with detection wavelengths typically set around 210-254 nm jpionline.org.

Table 1: Illustrative HPLC Parameters for Aromatic Alcohol Analysis

ParameterTypical Setting
Column C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 10 - 20 µL

This table presents typical starting conditions for the HPLC analysis of aromatic alcohols, which would be optimized for the specific analysis of this compound.

Since this compound is a chiral molecule, the separation of its enantiomers is often necessary, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. HPLC using chiral stationary phases (CSPs) is the most effective method for this purpose researchgate.net.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including aromatic alcohols researchgate.netnih.govchiralpedia.comsigmaaldrich.comresearchgate.net. The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative chiralpedia.com. Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated high chiral recognition capabilities researchgate.net.

Cyclodextrin-based CSPs are another important class of chiral selectors. These are cyclic oligosaccharides that can form inclusion complexes with guest molecules that fit into their hydrophobic cavity chiralpedia.com. The chiral recognition is facilitated by interactions between the analyte and the hydroxyl groups at the rim of the cyclodextrin cavity. For aromatic alcohols, the phenyl group can be included in the cyclodextrin cavity, and enantioselective interactions can occur with the chiral centers of the cyclodextrin molecule chiralpedia.comsemanticscholar.org.

Table 2: Common Chiral Stationary Phases for Alcohol Enantioseparation

CSP TypeChiral Selector ExampleTypical Mobile Phase
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (B130326)
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol
Cyclodextrin-based β-Cyclodextrin derivativesAcetonitrile/Water

This table provides examples of chiral stationary phases and typical mobile phases used for the enantiomeric separation of chiral alcohols.

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a boiling point of approximately 78-80 °C at 4 mmHg, is well-suited for GC analysis chemicalbook.com. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.

Table 3: Typical Gas Chromatography (GC) Conditions for Benzyl Alcohol Derivatives

ParameterTypical Setting
Column DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Nitrogen
Injection Port Temp. 250 - 260 °C
Oven Program Start at 60-100 °C, ramp at 10-35 °C/min to 270-300 °C
Detector FID or MS

This table outlines typical instrumental parameters for the GC analysis of benzyl alcohol and its derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

Use as an Analytical Standard

This compound is utilized as an analytical standard in various chemical analyses. An analytical standard is a highly purified compound used as a reference in an analytical method. It is essential for the calibration of analytical instruments, the validation of new analytical methods, and the quantification of the analyte in unknown samples.

The purity of this compound intended for use as a standard is typically confirmed by techniques such as Gas Chromatography, with purities often exceeding 99% cenmed.com. When used as a standard, a precise amount is weighed and dissolved in a suitable solvent to prepare a stock solution of a known concentration. This stock solution is then used to prepare a series of calibration standards of decreasing concentrations. These standards are analyzed using the chosen analytical method (e.g., HPLC or GC), and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration of the standard. This calibration curve is then used to determine the concentration of this compound in unknown samples by measuring their instrument response.

The use of a well-characterized analytical standard is fundamental to achieving accurate and reliable quantitative results in chemical analysis.

Environmental and Safety Considerations in Research Settings

Laboratory Safety Protocols

Adherence to strict laboratory safety protocols is paramount when working with 4-(Trifluoromethyl)benzyl alcohol to minimize exposure and prevent accidents. fishersci.comthermofisher.com

Appropriate personal protective equipment (PPE) and adequate ventilation are the primary lines of defense against exposure to this compound. fishersci.comthermofisher.com The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. fishersci.comthermofisher.com

Eye and Face Protection : Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. fishersci.com A face shield may also be necessary for certain procedures. angenechemical.com

Skin Protection : To prevent skin contact, researchers should wear appropriate protective gloves and clothing. fishersci.com Long-sleeved clothing is recommended. fishersci.co.uk Gloves should be inspected before use and selected based on their chemical compatibility and breakthrough time for the specific laboratory conditions. fishersci.co.ukthermofisher.com

Respiratory Protection : Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or mists. fishersci.comangenechemical.com If exposure limits are at risk of being exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com

Ventilation : Adequate ventilation is crucial. fishersci.comthermofisher.com Properly operating chemical fume hoods with an average face velocity of at least 100 feet per minute are recommended for handling hazardous chemicals. scbt.com Local exhaust ventilation may be necessary for specific tasks to control contaminants at the source. apolloscientific.co.uk

Protective MeasureSpecificationReference
Eye ProtectionSafety glasses or goggles (OSHA 29 CFR 1910.133 or EN 166 compliant) fishersci.comangenechemical.com
Skin ProtectionChemically resistant gloves and protective clothing fishersci.comtcichemicals.com
Respiratory ProtectionUse in a well-ventilated area; NIOSH/MSHA or EN 149 approved respirator if needed fishersci.com
VentilationGeneral exhaust and/or local exhaust ventilation (e.g., chemical fume hood) angenechemical.comapolloscientific.co.uk

Proper handling and storage procedures are essential to maintain the integrity of this compound and prevent hazardous situations. fishersci.comfishersci.pt

Handling : Avoid contact with skin, eyes, and clothing. fishersci.comangenechemical.com Do not breathe mist, vapors, or spray. fishersci.com Wash hands and any exposed skin thoroughly after handling. thermofisher.com

Storage : The compound should be stored in a cool, dry, and well-ventilated place. thermofisher.comfishersci.pt Keep containers tightly closed to prevent leakage and exposure to moisture. thermofisher.comfishersci.pt It should be stored away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides. fishersci.comfishersci.pt

ConditionRequirementReference
HandlingAvoid contact with skin, eyes, and clothing. Use in a well-ventilated area. fishersci.comthermofisher.comangenechemical.com
Storage TemperatureStore in a cool, dry place. thermofisher.comfishersci.pt
Storage ContainerKeep container tightly closed. thermofisher.comfishersci.pt
Incompatible MaterialsStrong oxidizing agents, acid anhydrides, acid chlorides, reducing agents. fishersci.comfishersci.pt

Environmental Impact and Degradation

Understanding the environmental fate of this compound is crucial for responsible disposal and minimizing its ecological footprint.

Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. fishersci.comthermofisher.com It is recommended to use a licensed professional waste disposal service. angenechemical.com The material should not be allowed to enter drains or the environment. angenechemical.comthermofisher.com Unused product and contaminated packaging should be disposed of in the same manner. angenechemical.com

The carbon-fluorine bond is one of the strongest in organic chemistry, which often makes organofluorine compounds resistant to degradation. nih.gov While microorganisms have been shown to degrade some organofluorine compounds, especially those with fewer fluorine atoms, highly fluorinated compounds like those containing a trifluoromethyl group can be particularly persistent. nih.govresearchgate.net The biodegradation of these compounds can be limited by factors such as the toxicity of the fluoride (B91410) anion that is released during defluorination. nih.gov The persistence of per- and polyfluorinated alkyl substances (PFAS) in the environment is a well-known issue, largely attributed to the strength of the C-F bond. nih.gov Research is ongoing to identify and engineer microbes capable of biodegrading these persistent compounds. poisonfluoride.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)benzyl alcohol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of toluene derivatives with trifluoromethyl reagents, followed by reduction of the intermediate aldehyde or ketone using NaBH₄ or LiAlH₄ . Key parameters include temperature control (e.g., maintaining <0°C during alkylation to minimize side reactions) and solvent selection (e.g., anhydrous THF for reduction steps). Purity (>98%) is achieved through fractional distillation under reduced pressure (4 mmHg, boiling point 78–80°C) . Yield optimization requires strict exclusion of moisture due to the hygroscopic nature of intermediates.

Q. How can solubility properties of this compound be leveraged in kinetic studies?

  • Methodological Answer : The compound’s water solubility (1.288 g/cm³ at 20°C) enables its use in aqueous-phase kinetic experiments, such as studying hydrolysis or nucleophilic substitution reactions . For example, in phosphoramidate prodrug activation studies, it serves as a co-solvent to stabilize reactive intermediates. Researchers should note its limited solubility in nonpolar solvents (e.g., hexane), which restricts applications in lipid-rich systems .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 4.65 (s, 2H, CH₂OH) and δ 7.50–7.70 (m, 4H, aromatic protons). ¹⁹F NMR reveals a singlet at δ -63 ppm for the CF₃ group .
  • IR : Strong O-H stretching at 3300–3500 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ confirm functional groups .
    Discrepancies between experimental and predicted spectra (e.g., slight shifts in aromatic proton signals) arise from solvent polarity and hydrogen bonding effects .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The CF₃ group increases the electrophilicity of the benzyl carbon by stabilizing transition states through inductive effects. In esterification reactions (e.g., with acetyl chloride), the reaction rate is 3–5× faster compared to non-fluorinated analogs . Kinetic isotope effect (KIE) studies using deuterated derivatives can quantify this effect. Computational modeling (DFT) at the B3LYP/6-31G* level predicts charge distribution and activation barriers .

Q. What strategies resolve discrepancies between experimental and predicted NMR data for this compound?

  • Methodological Answer : Deviations in ¹H NMR aromatic signals (predicted vs. observed) are attributed to anisotropic shielding from the CF₃ group. To address this:

  • Use high-field instruments (≥500 MHz) to resolve splitting patterns.
  • Compare experimental data with DFT-simulated spectra (GIAO method) accounting for solvent effects (e.g., PCM model for CDCl₃) .
  • Validate assignments via 2D NMR (COSY, HSQC) to correlate proton and carbon shifts .

Q. How can this compound be modified to enhance its utility in asymmetric catalysis?

  • Methodological Answer : Introduce chiral auxiliaries (e.g., (R)-BINOL) via esterification to create chiral ligands for transition-metal catalysts. Key steps:

  • Protect the hydroxyl group with TBSCl before coupling.
  • Screen catalytic systems (e.g., Pd/Cu) for enantioselectivity in cross-coupling reactions .
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. What are the mechanistic implications of using this compound in radical-mediated reactions?

  • Methodological Answer : The CF₃ group stabilizes benzyl radicals via resonance, enabling applications in photoinduced C–H functionalization. Example protocol:

  • Irradiate with UV light (254 nm) in the presence of persulfate initiators.
  • Trap radicals with TEMPO and characterize adducts via ESI-MS .
  • EPR spectroscopy confirms radical intermediacy (g-factor ~2.006) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.